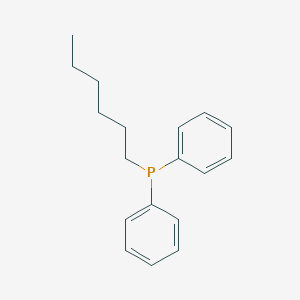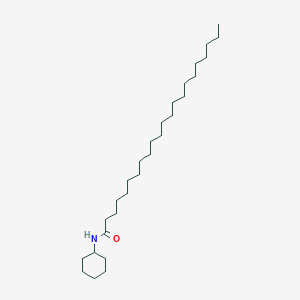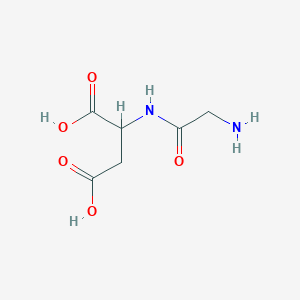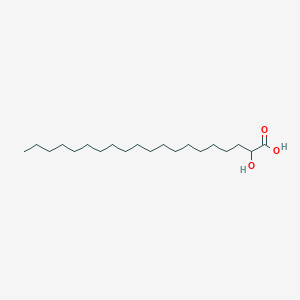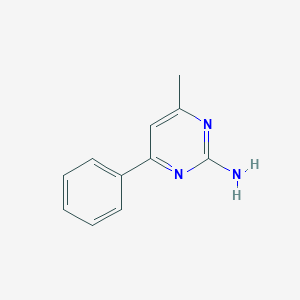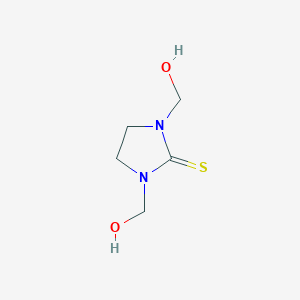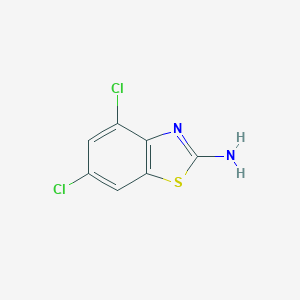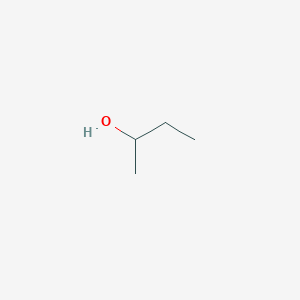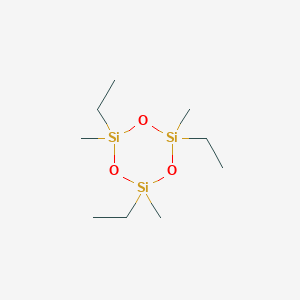
1-Bromo-1,2,2-triphenylethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1,2,2-triphenylethane is a chemical compound that belongs to the group of triphenylethanes. It is a white crystalline solid that is soluble in organic solvents such as benzene, toluene, and chloroform. This compound has been used extensively in scientific research due to its unique properties and applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Bromo-1,2,2-triphenylethane is not well understood. However, it is believed to act as a radical initiator in some reactions. It has also been shown to undergo photolysis under certain conditions, leading to the formation of free radicals.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to have estrogenic activity in some studies, indicating that it may have an impact on hormonal balance in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Bromo-1,2,2-triphenylethane in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, its limited solubility in water and some organic solvents can be a limitation in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Bromo-1,2,2-triphenylethane. One area of interest is its potential as a radical initiator in organic synthesis. Further studies are also needed to understand its mechanism of action and potential impact on hormonal balance in the body. Additionally, research on the synthesis of new derivatives of this compound may lead to the development of new organic compounds with unique properties and applications.
Synthesemethoden
The synthesis of 1-Bromo-1,2,2-triphenylethane involves the reaction of triphenylethylene with bromine in the presence of a catalyst such as iron(III) bromide. This reaction results in the formation of this compound along with hydrogen bromide as a byproduct.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1,2,2-triphenylethane has been used in various scientific research applications. One of the most significant applications of this compound is in the field of organic chemistry. It is used as a reagent for the preparation of other organic compounds such as triphenylmethane dyes, triphenylphosphine oxide, and triphenylmethanol.
Eigenschaften
CAS-Nummer |
18495-77-7 |
|---|---|
Molekularformel |
C20H17Br |
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
(1-bromo-2,2-diphenylethyl)benzene |
InChI |
InChI=1S/C20H17Br/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H |
InChI-Schlüssel |
PXVGWCYECQPJFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)Br |
Andere CAS-Nummern |
18495-77-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



